molecular formula C11H12N2O3 B1305510 Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate CAS No. 72817-85-7

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

Cat. No. B1305510
CAS RN: 72817-85-7
M. Wt: 220.22 g/mol
InChI Key: AREVECVPDJASFB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals and dyes. The compound is characterized by the presence of an amino group, a cyano group, and an ester group within its molecular structure, which allows it to undergo a variety of chemical reactions .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amino-substituted benzoates with various reagents. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield . Similarly, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives when treated with different nucleophilic reagents . These methods demonstrate the versatility of amino-cyano-ester compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of related compounds, such as ethyl 4-aminobenzoate, have been extensively studied using experimental techniques like FT-IR, FT-Raman, and DFT quantum chemical calculations. These studies provide insights into the vibrational wavenumbers, intensities of vibrational bands, and optimized geometrical parameters of the compounds . Such detailed analysis is crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of amino-cyano-ester compounds allows for the synthesis of various derivatives with potential pharmaceutical applications. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions showcase the ability of the core structure to be modified into a wide array of compounds with different properties and potential uses.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate and its derivatives can be inferred from studies on similar compounds. For instance, the solubility, absorption ability, and the effect of pH and solvent on the absorption of phenylazopyrimidones have been examined . Additionally, the electronic properties, such as HOMO and LUMO energies, as well as molecular electrostatic potential (MEP) and thermodynamic properties, have been investigated using various spectroscopic and computational methods . These properties are essential for understanding the behavior of the compound in different environments and for its potential applications in various fields.

Scientific Research Applications

Application in the Field of Material Science

  • Scientific Field : Material Science
  • Summary of the Application : Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is used in the creation of responsive fibrous structures . These structures have diverse applications, from wearable textiles that adapt to their surroundings, to filtration membranes dynamically altering selectivity .
  • Methods of Application : The processing methodologies such as weaving or knitting using responsive yarns, electrospinning, as well as coating procedures, enable the integration of responsive materials into fibrous structures .
  • Results or Outcomes : The resulting effects can manifest in a variety of ways, from pore adjustments and altered permeability to shape changing, color changing, and thermal regulation .

Application in the Field of Organic Chemistry

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines .
  • Methods of Application : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
  • Results or Outcomes : The method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

Application in the Synthesis of Coumarin-3-carboxylate Ester

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is used in the synthesis of coumarin-3-carboxylate ester . Coumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Methods of Application : The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
  • Results or Outcomes : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Application in the Creation of Responsive Fibrous Structures

  • Scientific Field : Material Science
  • Summary of the Application : Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is used in the creation of responsive fibrous structures . These structures have diverse applications, from wearable textiles that adapt to their surroundings, to filtration membranes dynamically altering selectivity .
  • Methods of Application : Processing methodologies such as weaving or knitting using responsive yarns, electrospinning, as well as coating procedures, enable the integration of responsive materials into fibrous structures .
  • Results or Outcomes : The resulting effects can manifest in a variety of ways, from pore adjustments and altered permeability to shape changing, color changing, and thermal regulation .

Application in the Synthesis of 3-Cyancoumarin

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is used in the synthesis of 3-cyancoumarin . Cyancoumarin derivatives have gained significant attention in the fields of synthetic, organic, and pharmaceutical chemistry due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Methods of Application : The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
  • Results or Outcomes : An efficient and facile approach was developed for the preparation of 3-cyancoumarin as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

Application in the Creation of Stimuli-Responsive Polymer

  • Scientific Field : Material Science
  • Summary of the Application : Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is used in the creation of stimuli-responsive polymers . These polymers have diverse applications, from wearable textiles that adapt to their surroundings, to filtration membranes dynamically altering selectivity .
  • Methods of Application : Processing methodologies such as weaving or knitting using responsive yarns, electrospinning, as well as coating procedures, enable the integration of responsive materials into fibrous structures .
  • Results or Outcomes : The resulting effects can manifest in a variety of ways, from pore adjustments and altered permeability to shape changing, color changing, and thermal regulation .

Future Directions

The future directions for research on Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate could include further investigation into its synthesis, chemical reactivity, mechanism of action, and potential applications. It could also involve exploring its physical and chemical properties in more detail, as well as its safety and hazards .

properties

IUPAC Name

ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREVECVPDJASFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379340
Record name ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate

CAS RN

72817-85-7
Record name ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium ethoxide (1.3 L) (freshly prepared by addition of sodium metal (7.9 g, 0.35 mol) to ethanol (1.3 L)) at 0° C. was added ethylpropionyl acetate (25 g, 0.17 mol) and the solution was stirred at RT for 1 h. To the above solution was added ethoxymethylene malononitrile (21 g, 0.17 mol) at RT and the reaction mixture was refluxed at 80° C. for 2 h. The reaction mixture was cooled, neutralized to pH=7 by addition of 1.5 N HCl and concentrated under vacuum. The obtained residue was diluted with water (100 mL) and filtered. The solid was washed with water and dried under vacuum at 50° C. to give the crude product (27 g). The crude solid was washed with 5% ethyl acetate in pet. ether which gave pure title compound (22.5 g, 59%).
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
59%

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